[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol
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Overview
Description
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol It is characterized by the presence of a morpholine ring substituted with a 4-chlorobenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with chlorobenzyl compounds under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the morpholine, followed by nucleophilic substitution with a chlorobenzyl halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler morpholine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 5-(4-chlorobenzyl)morpholine-2-carboxylic acid.
Reduction: Formation of 5-(4-chlorobenzyl)morpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,5S)-1-(3-Chlorobenzyl)-5-isobutyl-2-piperazinyl]methanol
- [(2R,5S)-1-(3-Chlorobenzyl)-5-methyl-2-piperazinyl]methanol
- (2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol
Uniqueness
[(2R,5S)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
[5-[(4-chlorophenyl)methyl]morpholin-2-yl]methanol |
InChI |
InChI=1S/C12H16ClNO2/c13-10-3-1-9(2-4-10)5-11-8-16-12(7-15)6-14-11/h1-4,11-12,14-15H,5-8H2 |
InChI Key |
PPUDRAZQXVASNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(N1)CC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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